(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 496021-15-9
VCID: VC7393953
InChI: InChI=1S/C16H13N3O/c1-12-5-7-13(8-6-12)10-14(11-17)16(20)19-15-4-2-3-9-18-15/h2-10H,1H3,(H,18,19,20)/b14-10+
SMILES: CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2
Molecular Formula: C16H13N3O
Molecular Weight: 263.3

(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide

CAS No.: 496021-15-9

Cat. No.: VC7393953

Molecular Formula: C16H13N3O

Molecular Weight: 263.3

* For research use only. Not for human or veterinary use.

(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide - 496021-15-9

Specification

CAS No. 496021-15-9
Molecular Formula C16H13N3O
Molecular Weight 263.3
IUPAC Name (E)-2-cyano-3-(4-methylphenyl)-N-pyridin-2-ylprop-2-enamide
Standard InChI InChI=1S/C16H13N3O/c1-12-5-7-13(8-6-12)10-14(11-17)16(20)19-15-4-2-3-9-18-15/h2-10H,1H3,(H,18,19,20)/b14-10+
Standard InChI Key NUUMBWPTNJHICF-GXDHUFHOSA-N
SMILES CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2E)-2-Cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide (CAS No. 496021-15-9) features a planar prop-2-enamide core with distinct substituents:

  • A cyano group (-C≡N) at the C2 position, enhancing electrophilicity and hydrogen-bonding potential.

  • A 4-methylphenyl group at C3, contributing hydrophobic interactions and steric bulk.

  • A pyridin-2-yl group as the N-substituent, enabling π-π stacking and metal coordination.

The E-configuration of the double bond between C2 and C3 is critical for maintaining molecular planarity, as confirmed by X-ray crystallography analogues.

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₆H₁₃N₃O
Molecular Weight263.3 g/mol
IUPAC Name(E)-2-cyano-3-(4-methylphenyl)-N-pyridin-2-ylprop-2-enamide
SMILESCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2
InChI KeyNUUMBWPTNJHICF-GXDHUFHOSA-N
LogP (Predicted)2.8 ± 0.3

The compound’s solubility remains undocumented in public databases, though its logP value suggests moderate lipophilicity, favorable for membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of the Enamide Backbone: Acylation of pyridin-2-amine with a β-cyanoacrylate derivative under Mitsunobu or Ullmann coupling conditions.

  • Introduction of the 4-Methylphenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to attach the aromatic moiety.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure E-configuration retention.

Key challenges include avoiding Z-isomer formation and managing the reactivity of the cyano group under acidic conditions.

Process Optimization

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl group introductions.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require strict moisture control.

  • Yield Improvements: Multi-step yields range from 45–60%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Biological Activity and Mechanistic Insights

Table 2: Hypothesized Targets and Mechanisms

Target ClassPotential Interaction Mechanism
Protein KinasesCompetitive ATP binding inhibition
Nuclear ReceptorsLigand-binding domain modulation
Ion ChannelsAllosteric modulation via π-cation interactions

In Silico Predictions

  • Docking Studies: Molecular docking with kinase domains (PDB: 4HVS) reveals favorable binding energies (-9.2 kcal/mol) via hydrogen bonds with pyridinyl-N and cyano groups.

  • ADMET Profile: Predicted CYP3A4 metabolism and moderate blood-brain barrier penetration suggest versatility in therapeutic targeting.

Comparative Analysis with Structural Analogues

Teriflunomide Derivatives

Compared to anti-inflammatory agents like teriflunomide, this compound lacks the trifluoromethyl group but retains hydrogen-bonding capacity via the cyano moiety, potentially reducing off-target effects.

Piperazine-Based Enamides

Unlike piperazine-containing derivatives (e.g., EVT-2684430), the absence of a cyclic amine may limit G-protein-coupled receptor interactions but enhance metabolic stability.

Future Directions in Research

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyridinyl or methylphenyl groups to enhance potency.

  • Target Validation: High-throughput screening against kinase libraries.

  • Formulation Development: Nanocarrier systems to address solubility limitations.

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